molecular formula C11H10F4O2 B2862204 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid CAS No. 2416230-72-1

4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid

Cat. No.: B2862204
CAS No.: 2416230-72-1
M. Wt: 250.193
InChI Key: CPHKTVAHSGWUHY-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid is a fluorinated organic compound with the molecular formula C10H8F4O2. It is characterized by the presence of both trifluoromethyl and fluorophenyl groups, which impart unique chemical properties to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid typically involves the reaction of 4-fluorobenzaldehyde with trifluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and fluorophenyl groups enhance its binding affinity and specificity, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-2-(4-fluorophenyl)butanoic acid
  • 4,4,4-Trifluoro-2-(4-chlorophenyl)-3-methylbutanoic acid
  • 4,4,4-Trifluoro-2-(4-bromophenyl)-3-methylbutanoic acid

Uniqueness

4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which impart distinct chemical and physical properties. These properties make it valuable in various scientific and industrial applications .

Properties

IUPAC Name

4,4,4-trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4O2/c1-6(11(13,14)15)9(10(16)17)7-2-4-8(12)5-3-7/h2-6,9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHKTVAHSGWUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)F)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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